![molecular formula C14H15FN2S2 B2867529 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole CAS No. 338408-65-4](/img/structure/B2867529.png)
5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole
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Description
5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole is a versatile and useful chemical compound which has a wide range of applications in scientific research. This compound is a heterocyclic thiadiazole and has a molecular formula of C13H14FN3S. It has been used in a variety of scientific research applications, including as a ligand for transition metals, as a reagent for organic synthesis, and as a potential therapeutic agent.
Scientific Research Applications
Anticancer and Neuroprotective Activities
Research has explored the anticancer and neuroprotective activities of compounds within the same class as 5-(Cyclohexylsulfanyl)-4-(4-fluorophenyl)-1,2,3-thiadiazole. Specifically, studies on 2-amino-1,3,4-thiadiazole derivatives have shown promising results in inhibiting the proliferation of tumor cells derived from various cancers, including those of the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. These compounds not only inhibit cell division and migration but also exert a trophic effect in neuronal cell cultures without affecting the viability of normal cells. This suggests their potential for development into anticancer and neuroprotective agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Activity
Thiadiazole derivatives, including those similar to this compound, have been studied for their antimicrobial properties. The synthesis of new thiadiazoles has been carried out with the aim of discovering compounds with high antimicrobial activities. These studies have provided a foundation for developing new antimicrobial agents capable of combating various microbial strains, highlighting the versatility and potential of thiadiazole compounds in addressing the need for new antimicrobials (Wardakhan & El-Sayed, 2009).
Synthesis and Characterization
The synthesis and characterization of 5-(cyclohexylsulfanyl)-4-aryl-1,2,3-selena/thiadiazoles have been described, underscoring the chemical versatility and potential applications of thiadiazole compounds in various scientific research fields. The ability to synthesize and characterize these compounds provides a crucial step towards exploring their practical applications, including but not limited to, medicinal chemistry (Saravanan, Namitharan, & Muthusubramanian, 2008).
Fluorescence and Spectroscopic Studies
Thiadiazoles have been studied for their unique fluorescence properties, which can be utilized in developing fluorescence probes for biological and molecular medicine applications. The dual fluorescence effects observed in certain thiadiazole derivatives, influenced by molecular aggregation and substituent structures, provide insights into their potential as ideal fluorescence probes. These properties make thiadiazoles valuable tools in the study of biological systems and the development of diagnostic and therapeutic agents (Budziak et al., 2019).
properties
IUPAC Name |
5-cyclohexylsulfanyl-4-(4-fluorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRBOMFMTRDBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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